2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a complex organic compound that features a benzothiazole moiety and an azabicyclo octane structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole typically involves the reaction of benzothiazole derivatives with azabicyclo compounds under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent under reflux conditions . The reaction is monitored using techniques such as NMR, IR, and MS to confirm the structure of the synthesized compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include POCl3 for synthesis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole involves its interaction with molecular targets and pathways within biological systems. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The azabicyclo structure may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 6-chlorobenzo[d]thiazol-2-yl derivatives
- 5-aryl-1,3,4-oxadiazol-2-yl derivatives
- N-(substituted aryl)-1,3-thiazol-5-yl derivatives
Uniqueness
Benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is unique due to its combination of a benzothiazole moiety and an azabicyclo structure, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzothiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(17-10-4-3-5-11(17)9-8-10)14-16-12-6-1-2-7-13(12)19-14/h1-4,6-7,10-11H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIAFGIGRDWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.